C10H12N2NaO3
Description
Sodium 4-(nicotinamido)butanoate is an organic sodium salt derived from nicotinamide (a form of vitamin B3) and butanoic acid. Its structure comprises a nicotinamide moiety linked via an amide bond to the γ-carbon of a butanoate backbone, with a sodium counterion stabilizing the carboxylate group. The molecular formula is C₁₀H₁₁N₂NaO₄, with a molecular weight of 246.20 g/mol . The sodium salt form enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications where hydrophilicity is critical.
Properties
CAS No. |
62936-56-5 |
|---|---|
Molecular Formula |
C10H12N2NaO3 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
sodium 4-(pyridine-3-carbonylamino)butanoate |
InChI |
InChI=1S/C10H12N2O3.Na/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14); |
InChI Key |
PPOOTOLJZAFOKR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCC(=O)O.[Na] |
Appearance |
Solid powder |
Other CAS No. |
62936-56-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pikamilone Sodium; Pikamilone Na; GABA-NG; Nicotinoyl-GABA sodium salt; GABA NG; GABANG; |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Sodium 4-(nicotinamido)butanoate, also known as nicotinamide, is a small-molecule hydrosoluble vitamin with essential metabolic functions in mammalian cells. It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells.
Mode of Action
Nicotinamide interacts with its targets, primarily enzymes involved in NAD+ synthesis, to facilitate redox reactions and energy production. It also influences human DNA repair and cellular stress responses.
Biochemical Pathways
Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH. These components are collectively referred to as NAD(P)(H) and are essential for various biochemical pathways, including those involved in energy production and DNA repair.
Result of Action
Through its multimodal mechanisms, nicotinamide may partially prevent and/or reverse several biophysical changes associated with skin aging. It has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation. From a therapeutic standpoint, the intrinsic properties of nicotinamide may be applied to managing acne vulgaris, melasma, and psoriasis.
Action Environment
The action of Sodium 4-(nicotinamido)butanoate is influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at room temperature, suggesting that exposure to oxygen or extreme temperatures could potentially affect its stability and efficacy.
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
It is important to investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Biological Activity
Sodium 4-(nicotinamido)butanoate, also known as sodium butyrate, is a compound that has garnered attention for its various biological activities, particularly in the context of cellular metabolism, epigenetic regulation, and potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
Sodium 4-(nicotinamido)butanoate is a sodium salt of butyric acid, which is a short-chain fatty acid. Its structure can be represented as follows:
This compound is soluble in water and is known for its role in various metabolic processes within the body.
1. Epigenetic Modulation:
Sodium butyrate acts as a histone deacetylase (HDAC) inhibitor, leading to increased acetylation of histones and thus promoting gene expression associated with cell differentiation and proliferation. This mechanism has implications in cancer therapy, where HDAC inhibitors are being investigated for their ability to induce cell cycle arrest and apoptosis in cancer cells .
2. Metabolic Effects:
Sodium butyrate influences cellular metabolism by enhancing mitochondrial function and promoting fatty acid oxidation. It has been shown to activate the mitochondrial tricarboxylic acid (TCA) cycle while inhibiting methionine metabolism, which is crucial for energy production and metabolic homeostasis .
3. Anti-inflammatory Properties:
Research indicates that sodium butyrate can modulate inflammatory responses by downregulating pro-inflammatory cytokines. This effect has been observed in various cell types, including immune cells, suggesting its potential use in treating inflammatory diseases .
Biological Activity Overview
The following table summarizes key biological activities associated with sodium 4-(nicotinamido)butanoate:
Case Studies
Several studies highlight the biological activity of sodium 4-(nicotinamido)butanoate:
- Cancer Cell Studies: A study demonstrated that sodium butyrate induced apoptosis in colorectal cancer cell lines by activating the intrinsic apoptotic pathway. The treatment resulted in increased levels of activated caspases and altered expression of apoptosis-related genes .
- Inflammatory Disease Models: In animal models of colitis, sodium butyrate administration led to significant reductions in inflammatory markers and improved gut barrier function. This suggests its potential as a therapeutic agent for inflammatory bowel diseases .
- Epigenetic Research: Research involving sodium butyrate has shown its ability to reverse epigenetic silencing of tumor suppressor genes in various cancer models, highlighting its role as an epigenetic modifier that could be harnessed for cancer therapy .
Scientific Research Applications
Nutritional and Physiological Applications
Sodium 4-(nicotinamido)butanoate has been shown to enhance muscle quality and improve overall health in animal studies. A study involving broilers indicated that supplementation with this compound improved mitochondrial function and antioxidant capacity, leading to better meat quality. The combination of nicotinamide and butyrate sodium resulted in a significant reduction in cooking losses and pH decline in breast muscle compared to control groups under high stocking density conditions .
Table 1: Effects of Sodium 4-(Nicotinamido)butanoate on Muscle Quality
| Parameter | High Density Control Group | Combination Group (50 mg/kg Nicotinamide + 500 mg/kg Sodium Butyrate) |
|---|---|---|
| Cooking Losses | Increased | Decreased |
| pH Decline | Significant | Less significant |
| Lactate Dehydrogenase Activity | Increased | Decreased |
Cancer Research Applications
Sodium 4-(nicotinamido)butanoate has demonstrated potential anti-cancer properties through its role as a histone deacetylase inhibitor. In vitro studies have shown that sodium butyrate can induce apoptosis in various cancer cell lines, including those derived from breast and colon cancers. The compound enhances the effectiveness of traditional chemotherapeutics like 5-fluorouracil, suggesting a synergistic effect that could improve treatment outcomes .
Case Study: Synergistic Effects with Chemotherapy
A study evaluated the combined effects of sodium butyrate with 5-fluorouracil on tumor cell proliferation. Results indicated that the combination significantly inhibited tumor growth more than either agent alone, enhancing the apoptotic response in cancer cells .
Anti-inflammatory Properties
Research indicates that sodium 4-(nicotinamido)butanoate may possess anti-inflammatory properties. In animal models, administration of this compound has been associated with reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Table 2: Cytokine Levels Before and After Treatment
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | p-value |
|---|---|---|---|
| TNF-α | 150 | 80 | <0.01 |
| IL-6 | 200 | 90 | <0.05 |
Metabolic Disorders
The compound's structural similarity to nicotinamide suggests it may influence metabolic pathways, making it a candidate for research into metabolic disorders such as diabetes. Preliminary studies indicate that sodium butyrate can modulate energy homeostasis and improve insulin sensitivity .
Case Study: Metabolic Effects on Insulin Sensitivity
In a controlled trial involving diabetic animal models, sodium butyrate supplementation resulted in improved glucose tolerance and enhanced insulin sensitivity compared to control groups, indicating its potential as a therapeutic agent for diabetes management.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
The following compounds exhibit structural or functional similarities to sodium 4-(nicotinamido)butanoate, as identified by similarity scores and substituent analysis:
Table 1: Comparative Overview of Sodium 4-(Nicotinamido)butanoate and Analogues
Functional Group Analysis
Sodium 4-(nicotinamido)butanoate: Amide linkage: Facilitates hydrogen bonding and stability. Carboxylate salt: Enhances water solubility compared to ester or acid forms.
Compound 43: Ester group: Reduces solubility in aqueous media compared to the sodium salt.
Methyl 4-(hydroxyimino)butanoate: Oxime group: Increases reactivity (e.g., in nucleophilic reactions) but reduces metabolic stability compared to amides .
Q & A
Q. What are the validated synthetic routes for Sodium 4-(nicotinamido)butanoate, and how can researchers optimize yield and purity?
Synthesis typically involves coupling nicotinamide with γ-aminobutyric acid (GABA) derivatives, followed by sodium salt formation. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to link nicotinamide to butanoic acid precursors .
- Purification : Employ recrystallization or preparative HPLC to isolate the sodium salt form, ensuring <1% residual solvents via GC-MS .
- Yield optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of nicotinamide to GABA derivative) and monitor pH to stabilize intermediates .
Q. What spectroscopic and chromatographic methods are recommended for characterizing Sodium 4-(nicotinamido)butanoate?
- NMR : ¹H/¹³C NMR in D₂O to confirm the absence of unreacted precursors (e.g., nicotinamide protons at δ 8.5–9.0 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% TFA in H₂O/ACN) to verify purity (>98%) and molecular ion peaks (m/z 230.22 for [M+Na]⁺) .
- FTIR : Validate carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and sodium carboxylate bands near 1550 cm⁻¹ .
Q. How should researchers address solubility challenges in aqueous and organic solvents?
- Aqueous solubility : Dissolve in PBS (pH 7.4) at concentrations up to 50 mM; adjust ionic strength to avoid precipitation .
- Organic solvents : Use DMSO for stock solutions (≤10% v/v in cell culture) to maintain stability .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacokinetic data for Sodium 4-(nicotinamido)butanoate across in vitro and in vivo models?
- Bioavailability discrepancies : Evaluate membrane permeability via Caco-2 assays (Papp <1×10⁻⁶ cm/s suggests poor absorption) and compare with in vivo plasma AUC .
- Metabolite interference : Use LC-MS/MS to distinguish parent compound from metabolites (e.g., nicotinamide or GABA derivatives) in biological matrices .
- Species-specific metabolism : Test hepatic microsomes from multiple species (e.g., human vs. rodent) to identify CYP450-mediated degradation pathways .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological pathways?
- Target engagement assays : Employ fluorescence polarization to measure binding affinity to GABA receptors or nicotinic acetylcholine receptors .
- Knockdown/knockout models : Use CRISPR-Cas9 in neuronal cell lines to silence candidate targets (e.g., GABAB1) and assess functional rescue .
- Electrophysiology : Patch-clamp recordings in hippocampal slices to quantify changes in synaptic transmission .
Q. What analytical challenges arise in quantifying Sodium 4-(nicotinamido)butanoate in complex biological matrices, and how are they mitigated?
- Matrix effects : Apply isotope-labeled internal standards (e.g., ¹³C₆-nicotinamide) to normalize recovery rates in LC-MS/MS .
- Limit of detection (LOD) : Optimize SPE protocols (e.g., Oasis HLB cartridges) to achieve LOD ≤10 ng/mL in plasma .
- Stability issues : Store samples at -80°C with protease inhibitors to prevent enzymatic degradation .
Q. How should researchers handle data reproducibility issues in studies involving Sodium 4-(nicotinamido)butanoate?
- Protocol standardization : Document batch-to-b variability in synthesis (e.g., via QC/QA logs) and use reference standards .
- Data transparency : Share raw datasets (e.g., NMR spectra, HPLC chromatograms) in FAIR-aligned repositories like Chemotion .
- Statistical rigor : Use ANOVA with post-hoc corrections for multi-group comparisons and report effect sizes .
Methodological Best Practices
Q. What safety protocols are critical when handling Sodium 4-(nicotinamido)butanoate in laboratory settings?
Q. How can computational modeling predict the compound’s interaction with biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
